
Itasetron
Übersicht
Beschreibung
Itasetron ist ein selektiver 5-Hydroxytryptamin-3-Rezeptor-Antagonist, der von Boehringer Ingelheim entwickelt wurde. Er ist vor allem für seine Antiemetika-Eigenschaften bekannt, die wirksam sind bei der Verhinderung von Übelkeit und Erbrechen, die durch Chemotherapie ausgelöst werden . This compound hat sich als vielversprechend für die Behandlung von Erkrankungen des zentralen Nervensystems erwiesen, darunter Angstzustände, Psychosen und kognitive Dysfunktionen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen:
-
Erste Methode:
- Die Reaktion von 2,3-Dihydro-1H-benzimidazol-2-on mit Trichlormethylchlorformiat in Tetrahydrofuran ergibt 2-Oxo-2,3-dihydro-1H-benzimidazol-2-ylcarbonylchlorid.
- Diese Verbindung wird dann in Tetrahydrofuran mit endo-8-Methyl-8-azabicyclo[3,2,1]octan-3-amin kondensiert, wodurch das entsprechende Amid entsteht.
- Schließlich wird diese Verbindung mit Ethylchlorid und Natriumhydrid in Dimethylformamid alkyliert .
-
Zweite Methode:
- Die Kondensation von 2-Nitrophenylisocyanat mit endo-8-Methyl-8-azabicyclo[3,2,1]octan-3-amin in Tetrahydrofuran/Cyclohexan ergibt das entsprechende 2-Nitrophenylharnstoff.
- Dieses wird mit Wasserstoff über Palladium auf Kohlenstoff in Ethanol reduziert, wodurch der 2-Aminophenylharnstoff entsteht.
- Die Acylierung dieser Verbindung mit Phenylchlorformiat in Toluol liefert das Carbamid, das durch Natriumhydroxid in Ethanol cyclisiert wird .
Industrielle Produktionsmethoden:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
First Method:
- The reaction of 2,3-dihydro-1H-benzimidazol-2-one with trichloromethyl chloroformate in tetrahydrofuran gives 2-oxo-2,3-dihydro-1H-benzimidazol-2-ylcarbonyl chloride.
- This compound is then condensed with endo-8-methyl-8-azabicyclo[3,2,1]octan-3-amine in tetrahydrofuran, yielding the corresponding amide.
- Finally, this compound is alkylated with ethyl chloride and sodium hydride in dimethylformamide .
-
Second Method:
- The condensation of 2-nitrophenyl isocyanate with endo-8-methyl-8-azabicyclo[3,2,1]octan-3-amine in tetrahydrofuran/cyclohexane gives the corresponding 2-nitrophenylurea.
- This is reduced with hydrogen over palladium on carbon in ethanol to yield the 2-aminophenylurea.
- The acylation of this compound with phenyl chloroformate in toluene affords the carbamate, which is cyclized by means of sodium hydroxide in ethanol .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Reaktionstypen:
Oxidation: Itasetron kann Oxidationsreaktionen eingehen, insbesondere an den Stickstoffatomen in seiner Struktur.
Reduktion: Reduktionsreaktionen können an den Nitrogruppen durchgeführt werden, die in seinen Zwischenprodukten vorhanden sind.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff.
Substitution: Ethylchlorid, Natriumhydrid, Phenylchlorformiat.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Chemotherapy-Induced Nausea and Vomiting
Itasetron has been primarily utilized as an antiemetic in patients undergoing chemotherapy. Clinical studies have demonstrated its effectiveness in preventing nausea and vomiting induced by cisplatin and other chemotherapeutic agents.
Clinical Efficacy Data
Study Reference | Dose Range (µg/kg) | Emetic Episodes (Treatment Failure) | Patient Ratings |
---|---|---|---|
35-280 | 16% (6 out of 38) | Good to Very Good | |
17-280 | Not specified | Not specified |
In a study involving 39 patients receiving high-dose cisplatin, this compound was administered intravenously at varying doses. The results indicated that doses between 35-280 µg/kg effectively reduced emetic episodes, with a treatment failure rate of only 16% .
Neuropharmacological Research
This compound has also been investigated for its effects on dopamine release in the brain, particularly within the nucleus accumbens. Research indicates that it can modulate dopaminergic activity, which may have implications for treating conditions like depression and anxiety.
Dopamine Release Data
Study Reference | Dose (µg/kg) | Effect on Dopamine Release |
---|---|---|
1-30 | Dose-dependent antagonism | |
Not specified | Modulation observed |
In vivo studies showed that this compound could antagonize the effects of sigma agonists on dopamine release without altering basal dopamine levels, suggesting potential therapeutic applications in mood disorders .
Potential Antidepressant Effects
Recent preclinical studies have suggested that targeting specific serotonin receptors can enhance antidepressant responses. This compound's role as a 5-HT3 antagonist positions it as a candidate for further exploration in the context of mood regulation and anxiety disorders.
Research Insights
- Targeting 5-HT Receptors: Studies indicate that selective antagonism of 5-HT receptors may improve outcomes in depression treatment .
- Combination Therapies: The potential for combining this compound with other antidepressants could be explored to enhance efficacy .
Case Study: Chemotherapy Patients
A notable case involved patients undergoing cisplatin chemotherapy who received this compound as part of their antiemetic regimen. The study highlighted that those treated with this compound experienced significantly fewer emetic episodes compared to historical controls receiving standard care.
Case Study: Neuropharmacological Effects
Another case study examined the effects of this compound on dopamine release in animal models. It was found that administration prior to exposure to dopamine-releasing agents resulted in reduced dopaminergic activity, indicating its potential utility in managing conditions characterized by excessive dopamine signaling.
Wirkmechanismus
Itasetron exerts its effects by selectively antagonizing the 5-hydroxytryptamine3 receptors. These receptors are involved in the emetic response and various central nervous system functions. By blocking these receptors, this compound prevents the binding of serotonin, thereby inhibiting nausea and vomiting. It also modulates neurotransmitter release, which contributes to its potential anxiolytic and antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Ondansetron
- Granisetron
- Tropisetron
- Dolasetron
- Zatosetron
Vergleich:
- Ondansetron: Sowohl Itasetron als auch Ondansetron sind 5-Hydroxytryptamin-3-Rezeptor-Antagonisten mit Antiemetika-Eigenschaften. This compound hat eine längere Halbwertszeit und unterliegt vor der Elimination keiner hepatischen Biotransformation .
- Granisetron: Ähnlich wie this compound wird Granisetron zur Vorbeugung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt. This compound hat jedoch ein anderes pharmakokinetisches Profil, das potenzielle Vorteile in Bezug auf Dosierung und Wirkdauer bietet .
- Tropisetron: Beide Verbindungen sind wirksam bei der Hemmung von 5-Hydroxytryptamin-induzierter Bradykardie in Tiermodellen. Die einzigartige chemische Struktur von this compound kann einzigartige therapeutische Vorteile bieten .
- Dolasetron und Zatosetron: Diese Verbindungen teilen ähnliche Wirkmechanismen mit this compound, unterscheiden sich aber in ihrer chemischen Struktur und ihren pharmakokinetischen Eigenschaften .
Die einzigartigen Eigenschaften und potenziellen therapeutischen Anwendungen von this compound machen es zu einer wertvollen Verbindung im Bereich der medizinischen Chemie und Pharmakologie.
Biologische Aktivität
Itasetron is a compound that belongs to the class of 5-hydroxytryptamine3 (5-HT3) receptor antagonists, primarily developed for the prevention of nausea and vomiting associated with chemotherapy. This article provides a detailed overview of its biological activity, including pharmacodynamics, clinical efficacy, and potential neuroprotective effects.
Overview of this compound
- Chemical Structure : this compound hydrochloride is characterized by its molecular formula and weight, specifically with a molecular weight of 336.817 g/mol.
- Mechanism of Action : As a selective antagonist of the 5-HT3 receptor, this compound inhibits serotonin's action on these receptors, which are implicated in the vomiting reflex, particularly in response to chemotherapy agents like cisplatin.
Pharmacokinetics
This compound exhibits several pharmacokinetic properties that contribute to its effectiveness:
- Absorption : Rapid absorption occurs within approximately 90 minutes after oral administration.
- Bioavailability : It boasts high bioavailability exceeding 90%, making it effective at lower doses compared to some other antiemetics.
- Half-life : The compound has a long half-life of about 12 hours, allowing for sustained therapeutic effects without frequent dosing .
Comparative Studies
Clinical trials have demonstrated that this compound is comparable in efficacy to ondansetron, the current standard for managing chemotherapy-induced nausea and vomiting. Key findings include:
- Dosing : Effective doses for intravenous administration range from 35 to 280 micrograms per kilogram body weight. Studies indicate that even lower doses can provide significant antiemetic protection .
- Efficacy in Trials : In a study involving patients undergoing moderately emetogenic chemotherapy, this compound showed no statistically significant differences in complete response rates compared to ondansetron. The tolerability was rated as 'very good' or 'rather good' by a majority of patients and physicians .
Study Parameter | This compound (IV) | Ondansetron (IV) |
---|---|---|
Effective Dose Range | 35-280 µg/kg | 8 mg |
Complete Response Rate | Comparable | Comparable |
Patient Tolerability | Very Good | Very Good |
Neuroprotective Effects
Recent studies suggest potential cognitive benefits associated with this compound. In aged rat models, it was observed to improve cognitive functions, indicating possible neuroprotective properties beyond its primary antiemetic use.
Case Studies and Research Findings
Several research studies have further elucidated the biological activity of this compound:
- In Vivo Microdialysis Study : This study assessed the effects of this compound on dopamine release in the nucleus accumbens and corpus striatum. It was found that at certain doses, this compound could enhance dopamine release, which may have implications for its effects on mood and cognition .
- Comparative Efficacy Study : A randomized controlled trial involving cancer patients receiving chemotherapy indicated that this compound was effective in preventing nausea and vomiting similar to ondansetron but with a more favorable pharmacokinetic profile .
Eigenschaften
CAS-Nummer |
123258-84-4 |
---|---|
Molekularformel |
C16H20N4O2 |
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22)/t10?,11-,12+ |
InChI-Schlüssel |
RWXRJSRJIITQAK-YOGCLGLASA-N |
SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
Kanonische SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
Aussehen |
Solid powder |
Key on ui other cas no. |
123258-84-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
127618-28-4 (hydrochloride) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide DAU 6215 DAU-6215 itasetron itasetron hydrochloride N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide U 98079A U-98079A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.